2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

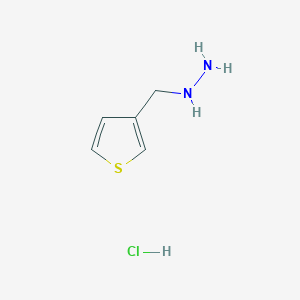

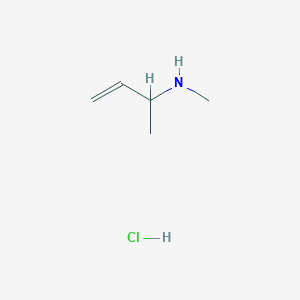

“2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It is a solid compound .

Physical and Chemical Properties The compound is a solid . Its SMILES string is O=C (O)C1=C (C)C (C)=NC2=CC=C (C)C=C12.O.O , which represents its structural formula.

Aplicaciones Científicas De Investigación

Green Synthesis of Quinoline Derivatives

Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, are recognized for their extensive biological activities, such as anticancer, antimalarial, antimicrobial, antifungal, and antiviral properties. Recent advancements in green chemistry have focused on developing environmentally friendly methods for synthesizing these compounds. By eliminating hazardous chemicals, solvents, and catalysts, researchers aim to reduce the environmental impact and enhance the safety of the synthesis process. This green approach to quinoline synthesis not only aligns with sustainable practices but also opens new avenues for the application of these compounds in various therapeutic areas (Nainwal et al., 2019).

Anticorrosive Applications

Quinoline derivatives are also explored for their anticorrosive properties. They are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This characteristic makes them suitable for use in anticorrosive materials, contributing to the preservation of metal structures and machinery. The incorporation of quinoline derivatives in anticorrosion strategies represents a promising area of research, with potential applications in various industrial sectors (Verma et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVMTXYHRJIIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)